1-[(2,6-Dichlorophenyl)methyl]-4-pyridin-2-ylpiperazine
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Overview
Description
1-[(2,6-Dichlorophenyl)methyl]-4-pyridin-2-ylpiperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a dichlorophenyl group attached to a piperazine ring, which is further substituted with a pyridin-2-yl group
Preparation Methods
The synthesis of 1-[(2,6-Dichlorophenyl)methyl]-4-pyridin-2-ylpiperazine typically involves the following steps:
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Synthetic Routes: : The compound can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the reaction of 2,6-dichlorobenzyl chloride with 4-pyridin-2-ylpiperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
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Industrial Production Methods: : For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Chemical Reactions Analysis
1-[(2,6-Dichlorophenyl)methyl]-4-pyridin-2-ylpiperazine undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the piperazine ring, leading to the formation of N-oxide derivatives .
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride. These reactions often target the pyridin-2-yl group, resulting in the formation of reduced derivatives .
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide .
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Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while reduction can produce reduced piperazine derivatives .
Scientific Research Applications
1-[(2,6-Dichlorophenyl)methyl]-4-pyridin-2-ylpiperazine has a wide range of applications in scientific research:
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Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
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Biology: : In biological research, the compound is studied for its potential interactions with various biological targets. It is often used in assays to investigate enzyme inhibition and receptor binding .
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Medicine: : The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development .
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Industry: : In the industrial sector, the compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 1-[(2,6-Dichlorophenyl)methyl]-4-pyridin-2-ylpiperazine involves its interaction with specific molecular targets:
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Molecular Targets: : The compound is known to interact with various receptors and enzymes in the body. For example, it can bind to G-protein coupled receptors (GPCRs) and inhibit their activity .
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Pathways Involved: : The binding of the compound to its targets can trigger a cascade of biochemical events, leading to changes in cellular signaling pathways. This can result in various physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-[(2,6-Dichlorophenyl)methyl]-4-pyridin-2-ylpiperazine can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds: : Compounds such as 1-(2,3-dichlorophenyl)piperazine and 1-(2,4-dichlorophenyl)piperazine share structural similarities with this compound .
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Uniqueness: : The presence of the pyridin-2-yl group in this compound distinguishes it from other piperazine derivatives.
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-4-pyridin-2-ylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3/c17-14-4-3-5-15(18)13(14)12-20-8-10-21(11-9-20)16-6-1-2-7-19-16/h1-7H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJLBHIIBNJDGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)Cl)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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